2-Aminoacetamide acetate

Description

Properties

IUPAC Name |

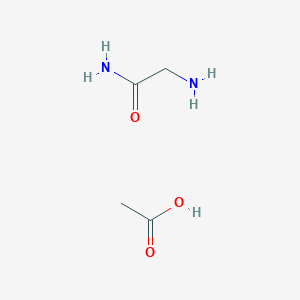

acetic acid;2-aminoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O.C2H4O2/c3-1-2(4)5;1-2(3)4/h1,3H2,(H2,4,5);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBOHTFVUPKHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606750 | |

| Record name | Acetic acid--glycinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105359-66-8 | |

| Record name | Acetic acid--glycinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Aminoacetamide Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Aminoacetamide acetate, also known as glycinamide acetate. This document details the chemical properties, synthesis protocols, and analytical characterization of this compound, which serves as a valuable building block in pharmaceutical and biotechnological research.

Compound Overview

2-Aminoacetamide, or glycinamide, is the amide derivative of the amino acid glycine.[1][2][3][4][5][6] Its acetate salt, this compound, is utilized in various research applications, including in the development of pharmaceuticals and as a component in biotechnological formulations.[7] The presence of both a primary amine and an amide functional group allows for diverse chemical modifications, making it a versatile synthon.

Chemical Properties:

| Property | Value | Source |

| Chemical Formula | C₂H₆N₂O•C₂H₄O₂ | [8] |

| Molecular Weight | 134.13 g/mol | [8] |

| CAS Number | 105359-66-8 | [8] |

| Melting Point | 121 °C | [8] |

| IUPAC Name | 2-aminoacetamide;acetic acid | |

| Synonyms | Glycinamide acetate, Gly-NH₂·AcOH | [8] |

Synthesis of this compound

While direct literature on the one-pot synthesis of this compound is not prevalent, a robust synthesis can be achieved through a two-step process involving the preparation of a precursor, glycinamide hydrochloride, followed by a salt exchange or neutralization and salt formation with acetic acid. The synthesis of the hydrochloride precursor is well-documented.

Experimental Protocol: Synthesis of Glycinamide Hydrochloride

This protocol is adapted from established methods for the synthesis of glycinamide hydrochloride from aminoacetonitrile hydrochloride.[9][10]

Materials:

-

Aminoacetonitrile hydrochloride

-

Isopropanol (99.0%)

-

Hydrogen chloride gas (dry)

-

Methanol (for recrystallization)

-

Three-necked flask (500ml)

-

Magnetic stirrer

-

Heating mantle

-

Gas inlet tube

-

Condenser

-

Buchner funnel and flask

Procedure:

-

To a 500ml three-necked flask, add 120ml of isopropanol (99.0%) and 35g of aminoacetonitrile hydrochloride.

-

Heat the mixture to 65-70°C while stirring.

-

Bubble dry hydrogen chloride gas through the solution for 1.5 hours until saturation is achieved.

-

Maintain the temperature at 65-70°C and continue stirring for an additional 5 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the resulting solid by suction filtration.

-

Recrystallize the crude product from methanol to obtain purified glycinamide hydrochloride.

Expected Yield: ~86.40%[10] Melting Point: 196-203°C[10]

Experimental Protocol: Preparation of this compound

This protocol outlines the conversion of glycinamide hydrochloride to this compound.

Materials:

-

Glycinamide hydrochloride

-

Sodium hydroxide (or other suitable base)

-

Acetic acid

-

Suitable solvent (e.g., ethanol)

-

pH meter or pH paper

-

Rotary evaporator

Procedure:

-

Dissolve the synthesized glycinamide hydrochloride in a minimal amount of a suitable solvent like ethanol.

-

Carefully add a stoichiometric amount of a base (e.g., sodium hydroxide solution) to neutralize the hydrochloride and liberate the free 2-aminoacetamide. Monitor the pH until it reaches neutral (pH ~7).

-

Filter off the resulting sodium chloride precipitate.

-

To the filtrate containing the free 2-aminoacetamide, add an equimolar amount of acetic acid.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a solid.

-

The resulting solid can be further purified by recrystallization if necessary.

Characterization of 2-Aminoacetamide

The characterization of the 2-aminoacetamide moiety is crucial for confirming the identity and purity of the final product. The following data pertains to the free base, 2-aminoacetamide (glycinamide).

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of 2-aminoacetamide exhibits characteristic peaks corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3419, 3349 | N-H stretching (amine and amide) |

| 1681 | C=O stretching (amide I) |

| 1539 | N-H bending (amide II) |

Data adapted from available spectral information.[1][11]

Mass Spectrometry (Electron Ionization): The mass spectrum of 2-aminoacetamide shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 74 | [M]⁺ (Molecular Ion) |

| 44 | [CONH₂]⁺ |

| 30 | [CH₂NH₂]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.[2][3]

Applications in Research and Development

2-Aminoacetamide and its derivatives are of significant interest to the scientific community.

-

Pharmaceutical Development: These compounds serve as building blocks in the synthesis of various pharmaceuticals.[7] For instance, derivatives have been investigated for their antibacterial and anticonvulsant activities.[12][13][14]

-

Biotechnology: Glycinamide hydrochloride has been shown to form nanocomplexes with proteins, enhancing their cellular uptake. It can act synergistically with growth factors like BMP2 to promote osteoblast differentiation and bone regeneration.[15]

Visualized Workflows and Pathways

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Potential Application in Bone Regeneration

Caption: Synergistic action in promoting bone regeneration.[15]

References

- 1. Acetamide, 2-amino- [webbook.nist.gov]

- 2. Acetamide, 2-amino- [webbook.nist.gov]

- 3. Glycinamide | C2H6N2O | CID 69020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetamide, 2-amino- [webbook.nist.gov]

- 5. Acetamide, 2-amino- (CAS 598-41-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Acetamide, 2-amino- [webbook.nist.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Glycine amide acetate | 105359-66-8 | FG48725 | Biosynth [biosynth.com]

- 9. Preparation method for glycinamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN103265448A - Preparation method for glycinamide hydrochloride - Google Patents [patents.google.com]

- 11. Stereoselective Synthesis of β-Glycinamide Ribonucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. irejournals.com [irejournals.com]

- 13. researchgate.net [researchgate.net]

- 14. Amino acid neurotransmitters and new approaches to anticonvulsant drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

2-Aminoacetamide acetate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Aminoacetamide acetate, a key building block in synthetic organic chemistry and a molecule of interest in biochemical and pharmaceutical research. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, analytical characterization, and its role in biological pathways.

Chemical Identity and Molecular Structure

This compound, also known as Glycine amide acetate, is the acetate salt of glycinamide. Glycinamide is the amide derivative of the simplest proteinogenic amino acid, glycine. The formation of the acetate salt enhances its stability and solubility, making it a convenient form for various applications.

Molecular Formula: C₂H₆N₂O·C₂H₄O₂[1][2]

Molecular Structure:

The structure consists of the 2-aminoacetamide cation and the acetate anion.

-

2-Aminoacetamide (Glycinamide): H₂N-CH₂-CONH₂

-

Acetic Acid: CH₃COOH

The protonated amino group of 2-aminoacetamide forms an ionic bond with the carboxylate group of acetic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 134.14 g/mol | [2] |

| Appearance | White crystals | [2] |

| Melting Point | 121-125 °C | [2] |

| Synonyms | Glycine amide acetate, Gly-NH₂·AcOH | [1][2] |

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis of this compound, proceeding through the formation of the free base, 2-aminoacetamide (glycinamide), followed by salt formation with acetic acid.

Step 1: Synthesis of 2-Aminoacetamide (Glycinamide) via Ammonolysis of Chloroacetamide

This method is adapted from procedures for the synthesis of amino amides.[3]

-

Materials:

-

Chloroacetamide

-

Aqueous ammonia (25-28%)

-

Ammonium bicarbonate

-

Ethanol

-

Diethyl ether

-

-

Procedure:

-

In a sealed reaction vessel, dissolve chloroacetamide in an excess of aqueous ammonia.

-

Add an equimolar amount of ammonium bicarbonate to the solution.[3]

-

Heat the mixture at 30-40 °C for 24-48 hours with constant stirring.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then to 0-5 °C.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude 2-aminoacetamide can be purified by recrystallization from a mixture of ethanol and diethyl ether.

-

Step 2: Formation of this compound Salt

-

Materials:

-

Purified 2-aminoacetamide

-

Glacial acetic acid

-

Diethyl ether

-

-

Procedure:

-

Dissolve the purified 2-aminoacetamide in a minimal amount of absolute ethanol.

-

Cool the solution in an ice bath.

-

Slowly add one molar equivalent of glacial acetic acid dropwise with stirring.

-

After the addition is complete, continue stirring for another 30 minutes in the ice bath.

-

Precipitate the product by the slow addition of cold diethyl ether until the solution becomes turbid.

-

Allow the mixture to stand at 0-5 °C to complete crystallization.

-

Collect the white crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Purification by Recrystallization

Recrystallization is an effective method for purifying amino acid amide salts.[4][]

-

Solvent System: A mixture of a polar solvent in which the compound is soluble (e.g., ethanol, methanol, or water) and a non-polar solvent in which it is less soluble (e.g., diethyl ether, ethyl acetate, or acetone) is typically used. For this compound, a mixture of ethanol and diethyl ether is a suitable choice.

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

If any insoluble impurities are present, filter the hot solution.

-

Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, followed by cold diethyl ether.

-

Dry the purified crystals in a vacuum oven at a temperature below its melting point.

-

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques. Expected results are summarized in Table 2.

Table 2: Analytical Characterization of this compound

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the methylene protons of the glycinamide backbone, the amide protons, the amino protons, and the methyl protons of the acetate. The integration of these signals should be in the correct ratio. |

| ¹³C NMR | Signals for the carbonyl carbon and the α-carbon of the glycinamide part, and the carbonyl and methyl carbons of the acetate part. |

| FT-IR | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide and carboxylate), and C-N stretching.[6][7][8] |

| Mass Spectrometry (ESI-MS) | In positive ion mode, a peak corresponding to the protonated 2-aminoacetamide [M+H]⁺ at m/z 75.07. In negative ion mode, a peak for the acetate ion [M-H]⁻ at m/z 59.01.[9][10] |

| LC-MS/MS | Can be used for quantitative analysis and to confirm the presence of both the 2-aminoacetamide and acetate ions in the sample.[10][11][12] |

Biological Significance and Signaling Pathway Involvement

Glycinamide, the core component of this compound, is a crucial intermediate in the de novo purine biosynthesis pathway, a fundamental metabolic process for the synthesis of the purine nucleotides, adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[13][14] These nucleotides are essential building blocks for DNA and RNA, and also serve as energy currency and signaling molecules.

The initial steps of this pathway involve the formation of glycinamide ribonucleotide (GAR). This highlights the importance of glycinamide as a precursor in cellular metabolism.[15]

Below is a diagram illustrating the initial steps of the de novo purine biosynthesis pathway, showcasing the incorporation of glycinamide.

Caption: Initial steps of de novo purine biosynthesis.

The diagram above illustrates the conversion of Ribose-5-phosphate to Formylglycinamide ribonucleotide (FGAR). Glycine, in the form of glycinamide, is incorporated into 5-Phospho-β-D-ribosylamine (PRA) by the enzyme GARS (Glycinamide Ribonucleotide Synthetase) to form Glycinamide ribonucleotide (GAR). This step is a critical commitment to the purine synthesis pathway.

Furthermore, studies have shown that glycinamide, in combination with ascorbic acid, can synergistically promote collagen production in human dermal fibroblasts, suggesting its potential application in wound healing and tissue regeneration.[16]

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery and development. Its bifunctional nature, possessing both a primary amine and an amide group, allows for a variety of chemical modifications. It is utilized in the synthesis of peptides and peptidomimetics, heterocyclic compounds, and as a scaffold for combinatorial chemistry libraries. The acetate form provides improved handling and solubility characteristics compared to the free base.[2]

References

- 1. Glycine amide acetate | 105359-66-8 | FG48725 | Biosynth [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. PL157450B1 - Method for preparation of the glycin amide hydrochloride - Google Patents [patents.google.com]

- 4. Direct amidation of unprotected amino acids using B(OCH 2 CF 3 ) 3 - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05147B [pubs.rsc.org]

- 6. Acetamide, 2-amino- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acetamide [webbook.nist.gov]

- 9. Acetamide, 2-amino- [webbook.nist.gov]

- 10. A novel LC-MS/MS method for the quantitative measurement of the acetate content in pharmaceutical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioanalysis of plasma acetate levels without derivatization by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthesis of the purines. XI. Structure, enzymatic synthesis, and metabolism of glycinamide ribotide and (alpha-N-formyl)-glycinamide ribotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glycine Biosynthesis – Microbe Scholar [microbescholar.mimg.ucla.edu]

- 15. Glycinamide - Wikipedia [en.wikipedia.org]

- 16. Combination of Glycinamide and Ascorbic Acid Synergistically Promotes Collagen Production and Wound Healing in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

Glycinamide Hydrochloride as a Good's Buffer in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycinamide hydrochloride, a Good's buffer, presents a viable option for maintaining pH in physiological ranges within cell culture applications. Its pKa of approximately 8.2 at 20°C makes it suitable for a variety of biological research settings. This technical guide provides a comprehensive overview of the available data on glycinamide hydrochloride, including its physicochemical properties, protocols for its preparation and use in cell culture, and an analysis of its effects on protein stability. While direct, extensive research on its cytotoxicity and interaction with cellular signaling pathways is limited, this guide consolidates existing knowledge and provides general protocols for its evaluation.

Introduction

The maintenance of a stable pH is critical for the success of in vitro cell culture experiments. Fluctuations in pH can significantly impact cell viability, proliferation, and function, thereby affecting experimental outcomes. Good's buffers are a group of zwitterionic buffering agents developed to be compatible with biological systems. Glycinamide hydrochloride is one such buffer, valued for its pKa near physiological pH. This guide aims to provide an in-depth technical resource for researchers considering the use of glycinamide hydrochloride in their cell culture workflows.

Physicochemical Properties of Glycinamide Hydrochloride

A thorough understanding of the physicochemical properties of a buffer is essential for its effective application. Glycinamide hydrochloride possesses several key characteristics that make it a suitable candidate for use in cell culture media.

| Property | Value | Reference |

| pKa (at 20°C) | 8.20 | |

| ΔpKa/°C | -0.029 | |

| Buffering Range | ~7.2 - 9.2 | N/A |

| Molecular Formula | C₂H₇ClN₂O | |

| Molecular Weight | 110.54 g/mol | |

| Appearance | White crystalline powder | |

| Solubility in Water (at 0°C) | 6.4 M |

Experimental Protocols

Preparation of Glycinamide Hydrochloride Buffer Stock Solution (1 M)

Materials:

-

Glycinamide hydrochloride (MW: 110.54 g/mol )

-

Nuclease-free water

-

Sterile conical tubes or bottles

-

pH meter

-

Stir plate and stir bar

-

Sterile filter (0.22 µm)

Protocol:

-

Weigh out 11.054 g of glycinamide hydrochloride.

-

Add the glycinamide hydrochloride to a beaker containing approximately 80 mL of nuclease-free water.

-

Place the beaker on a stir plate and add a stir bar. Stir until the powder is completely dissolved.

-

Adjust the pH of the solution to the desired value (typically within the buffering range of 7.2-9.2) using a concentrated solution of NaOH or HCl. Monitor the pH closely with a calibrated pH meter.

-

Once the desired pH is reached, transfer the solution to a graduated cylinder and bring the final volume to 100 mL with nuclease-free water.

-

Sterilize the buffer solution by passing it through a 0.22 µm sterile filter into a sterile container.

-

Store the 1 M stock solution at 4°C.

General Protocol for Evaluating the Cytotoxicity of Glycinamide Hydrochloride

This protocol provides a general framework for assessing the potential cytotoxic effects of glycinamide hydrochloride on a specific cell line using a colorimetric assay such as the MTT assay.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293, Jurkat)

-

Complete cell culture medium

-

Glycinamide hydrochloride stock solution (1 M, sterile)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

-

Treatment: Prepare a serial dilution of the glycinamide hydrochloride stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 10, 20, 40, 80, 100 mM).

-

Remove the existing medium from the wells and replace it with the medium containing the different concentrations of glycinamide hydrochloride.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value, if applicable.

The Pivotal Role of 2-Aminoacetamide Moiety in De Novo Purine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

De novo purine biosynthesis is a fundamental metabolic pathway essential for the synthesis of purine nucleotides, the building blocks of DNA and RNA, and key molecules in cellular energy metabolism and signaling. This technical guide provides an in-depth examination of the critical role of the 2-aminoacetamide moiety, in the form of glycinamide ribonucleotide (GAR), a key intermediate in this pathway. Specifically, we will focus on the enzymatic steps that incorporate and modify this moiety: the synthesis of GAR by glycinamide ribonucleotide synthetase (GARS or PurD) and its subsequent formylation by glycinamide ribonucleotide transformylase (GART or PurN). Understanding the kinetics, mechanisms, and experimental protocols associated with these steps is crucial for researchers in metabolic diseases, oncology, and infectious diseases, as these enzymes represent potential targets for therapeutic intervention.

The 2-Aminoacetamide (Glycinamide) Moiety in the Purine Pathway

The synthesis of the purine ring is a multi-step process that occurs on a ribose-5-phosphate scaffold. The 2-aminoacetamide group is incorporated in the second step of this pathway through the ATP-dependent condensation of glycine with 5-phosphoribosyl-β-1-amine (PRA), catalyzed by GARS. This reaction forms glycinamide ribonucleotide (GAR), which is chemically known as N¹-(5-phospho-D-ribosyl)glycinamide or 2-amino-N-(5-phosphoribosyl)acetamide. The subsequent step, catalyzed by GART, involves the formylation of the amino group of the glycinamide moiety to produce formylglycinamide ribonucleotide (FGAR).

Signaling Pathway: Formation and Formylation of Glycinamide Ribonucleotide

Quantitative Data

The following tables summarize the kinetic parameters for GARS and GART from various sources. These values are essential for understanding the efficiency and substrate affinity of these enzymes.

Table 1: Kinetic Parameters for Glycinamide Ribonucleotide Synthetase (GARS/PurD)

| Organism | Substrate | Km (μM) | Reference |

| Escherichia coli | 5-phospho-β-D-ribosylamine | 70 | [1] |

| Escherichia coli | Glycine | 270 | [1] |

| Escherichia coli | ATP | 170 | [1] |

Table 2: Kinetic Parameters for Glycinamide Ribonucleotide Transformylase (GART/PurN)

| Organism | Substrate | Km (μM) | kcat (s-1) | Reference |

| Human (recombinant) | Glycinamide Ribonucleotide (GAR) | 29.5 ± 0.1 | 14 | [2] |

| Human (recombinant) | 10-formyl-5,8-dideazafolate (fDDF) | 19.6 ± 0.1 | 14 | [2] |

| Murine Lymphoma (L5178Y) | 10-formyltetrahydrofolate | - | - | [3] |

| E. coli | - | - | - | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are foundational for studying the enzymes involved in the metabolism of the 2-aminoacetamide moiety in purine biosynthesis.

Experimental Protocol 1: Assay for Glycinamide Ribonucleotide Synthetase (GARS/PurD) Activity

This protocol is based on the principles of monitoring the ATP-dependent synthesis of GAR.

Objective: To determine the kinetic parameters of GARS.

Principle: The activity of GARS can be measured by coupling the production of ADP to the oxidation of NADH through the pyruvate kinase and lactate dehydrogenase reactions. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored spectrophotometrically.

Materials:

-

Enzyme: Purified GARS (PurD)

-

Substrates: 5-phosphoribosyl-β-1-amine (PRA), Glycine, ATP

-

Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)

-

Coupling Substrates: Phosphoenolpyruvate (PEP), NADH

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 100 mM KCl

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer, PEP, NADH, PK, and LDH.

-

Add PRA and glycine to the reaction mixture.

-

Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration and to measure any background NADH oxidation.

-

Initiate the reaction by adding a known concentration of ATP.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

To determine the Km for each substrate, vary the concentration of one substrate while keeping the others at saturating concentrations.

Experimental Protocol 2: Assay for Glycinamide Ribonucleotide Transformylase (GART/PurN) Activity

This protocol describes a continuous spectrophotometric assay for GART activity.[2][5]

Objective: To measure the kinetic parameters of GART.

Principle: The formylation of GAR by GART using the folate analog 10-formyl-5,8-dideazafolate (fDDF) as the formyl donor results in the formation of 5,8-dideazafolate, which can be monitored by the increase in absorbance at 295 nm (Δε = 18.9 mM⁻¹cm⁻¹).[2]

Materials:

-

Enzyme: Purified GART (PurN)

-

Substrates: Glycinamide ribonucleotide (GAR), 10-formyl-5,8-dideazafolate (fDDF)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 0.1 M NaCl to maintain ionic strength.[2]

-

Spectrophotometer capable of reading at 295 nm.

Procedure:

-

Prepare the assay buffer and equilibrate it to the desired temperature (e.g., 25°C).

-

In a quartz cuvette, add the assay buffer and the substrates (GAR and fDDF) at desired concentrations.

-

Incubate the mixture in the spectrophotometer for 3-5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding a small, known amount of the purified GART enzyme.

-

Monitor the increase in absorbance at 295 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the curve.

-

For kinetic analysis, perform a series of assays with varying concentrations of one substrate while keeping the other constant and at a saturating level.

Experimental Workflow: Enzyme Kinetic Analysis

Conclusion

The incorporation and subsequent modification of the 2-aminoacetamide moiety, as part of glycinamide ribonucleotide, are indispensable steps in de novo purine biosynthesis. The enzymes responsible, GARS and GART, are highly regulated and present attractive targets for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to further investigate these critical enzymatic reactions. A thorough understanding of the mechanisms and kinetics of these enzymes will undoubtedly pave the way for new discoveries in metabolic regulation and drug development.

References

- 1. uniprot.org [uniprot.org]

- 2. Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mammalian glycinamide ribonucleotide transformylase. Kinetic mechanism and associated de novo purine biosynthetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence for a novel glycinamide ribonucleotide transformylase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Localization of GAR transformylase in Escherichia coli and mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies of Glycinamide Derivatives in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the burgeoning field of glycinamide derivatives in medicinal chemistry. These compounds, characterized by a core glycinamide scaffold, have demonstrated a remarkable diversity of biological activities, positioning them as promising candidates for the development of novel therapeutics across various disease areas. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a foundational resource for researchers in drug discovery and development.

Therapeutic Applications of Glycinamide Derivatives

Glycinamide derivatives have been investigated for a wide range of therapeutic applications, primarily leveraging their ability to modulate the activity of key enzymes and receptors. The structural versatility of the glycinamide scaffold allows for fine-tuning of physicochemical properties and target specificity, leading to the identification of potent and selective agents.

Anticonvulsant Activity

A significant area of exploration for glycinamide derivatives has been in the treatment of epilepsy. By modifying the lipophilicity of the core structure, researchers have developed derivatives with enhanced central nervous system (CNS) penetration and potent anticonvulsant effects.

Table 1: Anticonvulsant Activity of Glycinamide Derivatives

| Compound | Animal Model | Test | Dose (mg/kg) | Activity | Reference |

| N-acetyl,N'-benzylglycinamide | Mouse | MES | 100 | Active | [1] |

| Z-glycinamide | Mouse | MES | 100 | Active | [1] |

| Compound 53 | Mouse | MES | 89.7 (ED₅₀) | Active | [2] |

| Compound 60 | Mouse | MES | 73.6 (ED₅₀) | Active | [2] |

| Compound 6c | Mouse | MES | 25.3 (ED₅₀) | Active | [3] |

| Compound 6d | Mouse | MES | 15.8 (ED₅₀) | Active | [3] |

| Compound 6e | Mouse | scPTZ | 23.7 (ED₅₀) | Active | [3] |

| N-methoxy-VCD | Mouse | scMet | 23 mg/kg (ED₅₀) | Active | |

| N-methoxy-VCD | Rat | MES | 15 mg/kg (ED₅₀) | Active |

MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole test; scMet: subcutaneous Metrazol test. ED₅₀: Median Effective Dose.

Anticancer Activity

The development of glycinamide derivatives as anticancer agents has focused on their ability to inhibit key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.

Table 2: Anticancer Activity of Glycinamide Derivatives

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Compound 3a | A549 (Lung Carcinoma) | MTT | 5.988 ± 0.12 | [4] |

| Compound 9f | PC-3 (Prostate Cancer) | MTT | 14.7 ± 1.4 | [5] |

| Compound 9f | MCF-7 (Breast Cancer) | MTT | 16.5 ± 1.2 | [5] |

| Compound 3d | MCF-7 (Breast Cancer) | SRB | 43.4 | [4] |

| Compound 4d | MCF-7 (Breast Cancer) | SRB | 39.0 | [4] |

| Compound 3d | MDA-MB-231 (Breast Cancer) | SRB | 35.9 | [4] |

| Compound 4d | MDA-MB-231 (Breast Cancer) | SRB | 35.1 | [4] |

| Compound 9 | MCF-7 (Breast Cancer) | MTT | 7.82 | [6] |

| Compound 15 | MCF-7 (Breast Cancer) | MTT | 6.02 | [6] |

IC₅₀: Half-maximal inhibitory concentration; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay; SRB: Sulforhodamine B assay.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Glycinamide derivatives have emerged as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. Inhibition of DPP-4 increases the levels of incretin hormones, leading to enhanced insulin secretion and reduced glucagon levels, making it an attractive strategy for the treatment of type 2 diabetes.

Table 3: DPP-4 Inhibitory Activity of Glycinamide Derivatives

| Compound | IC₅₀ | Reference |

| Compound 6d | 34.4 nM | [7] |

| Compound 5n | < 51.0 nM | [7] |

| Compound 6p | < 51.0 nM | [7] |

| Compound 2 | 6.57 µM | [8] |

| Compound 3 | 2 nM | [8] |

| Compound 4 | 2 nM | [8] |

| Compound 31 | 3.16 µM | [8] |

| Compound 55 | 0.01 µM | [8] |

| Isavuconazonium | 6.60 µM | [9] |

IC₅₀: Half-maximal inhibitory concentration.

Vascular Adhesion Protein-1 (VAP-1) Inhibition

Vascular Adhesion Protein-1 (VAP-1) is an enzyme involved in leukocyte adhesion and inflammation. Glycinamide derivatives have been identified as inhibitors of VAP-1, suggesting their potential in treating inflammatory diseases.

Table 4: VAP-1 Inhibitory Activity of a Glycinamide Derivative

| Compound | Administration | Dose (mg/kg) | Efficacy | Reference |

| Compound 4g | Oral | 1 | 60% plasma VAP-1 inhibitory activity | [10] |

Neuroprotective Activity

Exploratory studies have also investigated the potential of glycinamide derivatives as neuroprotective agents for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. These derivatives are thought to exert their effects through various mechanisms, including anti-apoptotic and anti-inflammatory pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of glycinamide derivatives.

Synthesis of Glycinamide Derivatives

A general and adaptable method for the synthesis of glycinamide derivatives involves the coupling of a carboxylic acid with an amine. The following is a representative protocol.

Protocol 2.1.1: General Amide Coupling for Glycinamide Derivative Synthesis

-

Activation of Carboxylic Acid: To a solution of the desired carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) or a combination of a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.

-

Amine Addition: To the solution containing the activated carboxylic acid, add the appropriate amine or glycinamide derivative (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired glycinamide derivative.

Note: The choice of coupling agents, solvents, and bases may need to be optimized for specific substrates.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol 2.2.1: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test glycinamide derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Protocol 2.3.1: Maximal Electroshock (MES) Test in Mice

-

Animal Preparation: Use male albino mice (20-30 g). Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test glycinamide derivative intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included.

-

Pre-treatment Time: Allow for a pre-treatment time (typically 30-60 minutes for i.p. administration and 60-120 minutes for p.o. administration) for the compound to be absorbed and distributed.

-

Induction of Seizure: Apply a corneal electrical stimulus (e.g., 50 mA, 0.2 seconds, 60 Hz) using an electroconvulsive shock apparatus.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered as the endpoint for protection.

-

Data Analysis: The ED₅₀ (median effective dose) is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.

In Vitro Enzyme Inhibition: DPP-4 Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of glycinamide derivatives against DPP-4.

Protocol 2.4.1: Fluorometric DPP-4 Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.5).

-

DPP-4 Enzyme Solution: Dilute recombinant human DPP-4 in assay buffer to the desired concentration.

-

Substrate Solution: Prepare a solution of the fluorogenic substrate Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin) in assay buffer.

-

Inhibitor Solutions: Prepare serial dilutions of the test glycinamide derivatives in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of the inhibitor solution to each well.

-

Add 25 µL of the DPP-4 enzyme solution to each well.

-

Incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 25 µL of the substrate solution to each well.

-

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals for 30-60 minutes using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time plot). Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. The IC₅₀ value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Enzyme Inhibition: VAP-1 Assay

This protocol outlines a fluorometric assay to measure the inhibitory effect of glycinamide derivatives on VAP-1 activity.

Protocol 2.5.1: Fluorometric VAP-1 Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: Potassium phosphate buffer (e.g., 50 mM, pH 7.4).

-

VAP-1 Enzyme Solution: Dilute recombinant human VAP-1 in assay buffer.

-

Substrate Solution: Prepare a solution of a suitable substrate, such as benzylamine, in assay buffer.

-

Detection Reagent: A solution containing horseradish peroxidase (HRP) and a fluorogenic HRP substrate (e.g., Amplex Red).

-

Inhibitor Solutions: Prepare serial dilutions of the test glycinamide derivatives.

-

-

Assay Procedure (96-well plate format):

-

Add 40 µL of the inhibitor solution to each well.

-

Add 20 µL of the VAP-1 enzyme solution to each well.

-

Incubate at 37°C for 15 minutes.

-

Add 20 µL of the substrate solution to initiate the reaction.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction and initiate detection by adding 20 µL of the detection reagent.

-

-

Fluorescence Measurement: Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) after a brief incubation period (10-15 minutes) at room temperature.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control without inhibitor. Determine the IC₅₀ value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by glycinamide derivatives is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate the key pathways targeted by these compounds.

VEGFR-2 Signaling Pathway in Cancer

Glycinamide derivatives with anticancer activity often target the VEGFR-2 signaling pathway, which is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

DPP-4 Signaling Pathway in Diabetes

DPP-4 inhibitors, including certain glycinamide derivatives, enhance the action of incretin hormones, which play a crucial role in regulating blood glucose levels.

VAP-1 Signaling in Inflammation

VAP-1 inhibitors, including glycinamide derivatives, can mitigate inflammation by reducing the recruitment of leukocytes to inflamed tissues.

Neuroprotective Signaling Pathways

Glycinamide derivatives may confer neuroprotection through multiple pathways, including the inhibition of apoptosis and the activation of pro-survival signaling cascades.

Conclusion

Glycinamide derivatives represent a versatile and promising scaffold in medicinal chemistry. Their synthetic tractability and the ability to modulate a wide range of biological targets have led to the discovery of potent compounds with potential applications in oncology, metabolic disorders, neurology, and inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this exciting class of molecules. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to advance them into clinical development.

References

- 1. Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants [mdpi.com]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer's Disease, a Potential Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]

The Coordination Chemistry of 2-Aminoacetamide (Glycinamide) with Transition Metals: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoacetamide, more commonly known as glycinamide, serves as a versatile ligand in coordination chemistry, forming stable complexes with a variety of transition metals. Its ability to act as a bidentate N,O-donor, chelating through the amino nitrogen and the amide oxygen, allows for the formation of stable five-membered rings with metal centers. This guide provides a comprehensive overview of the synthesis, structure, and characterization of 2-aminoacetamide complexes with first-row transition metals, particularly cobalt(II), nickel(II), and copper(II). Detailed experimental protocols, quantitative structural and spectroscopic data, and insights into their potential applications in drug development, specifically as anticancer agents, are presented.

Introduction

Transition metal complexes are at the forefront of research in medicinal inorganic chemistry due to their diverse coordination geometries, redox properties, and reactivity, which can be fine-tuned by the choice of ligands.[1][2] Amino acids and their derivatives are of particular interest as ligands due to their biological relevance and versatile coordination modes.[3] Glycinamide (H₂NCH₂C(O)NH₂), the amide derivative of the simplest amino acid, glycine, is a primary ligand that can coordinate to metal ions as a neutral bidentate ligand, forming a stable five-membered chelate ring.[4][5] This coordination behavior is crucial in the design of novel metal-based therapeutics. The study of glycinamide-metal complexes provides valuable insights into metal-peptide interactions and serves as a foundation for the development of new drug candidates with potential antiproliferative activities.[5][6]

Synthesis of 2-Aminoacetamide Transition Metal Complexes

The synthesis of 2-aminoacetamide transition metal complexes is typically achieved through the reaction of a transition metal salt with glycinamide hydrochloride in an aqueous solution. The pH is adjusted to deprotonate the amino group of the ligand, facilitating coordination. Acetate salts of transition metals can also be employed in the synthesis.[7]

General Synthetic Workflow

The general workflow for the synthesis and characterization of these complexes involves the dissolution of reactants, complex formation, isolation of the product, and subsequent characterization using various spectroscopic and analytical techniques.

Caption: General workflow for synthesis and characterization.

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of cobalt(II), nickel(II), and copper(II) complexes with glycinamide.[5]

Synthesis of [Co(H₂O)₂(HL)₂]Cl₂ (1a) (HL = glycinamide)

-

Combine cobalt(II) chloride hexahydrate (0.24 g, 1.0 mmol), glycinamide hydrochloride (0.22 g, 2.0 mmol), and sodium bicarbonate (0.15 g, 1.8 mmol) in 10 mL of water.

-

Stir the mixture for several minutes until the effervescence ceases.

-

Allow the resulting solution to stand at room temperature.

-

Rose-red crystals suitable for X-ray diffraction will form upon slow evaporation.

-

Isolate the crystals by filtration, wash with a small amount of cold water, and air dry.

Synthesis of [Ni(H₂O)₂(HL)₂]Cl₂ (2a) (HL = glycinamide)

-

Combine nickel(II) chloride hexahydrate (0.24 g, 1.0 mmol), glycinamide hydrochloride (0.22 g, 2.0 mmol), and sodium bicarbonate (0.15 g, 1.8 mmol) in 10 mL of water.[5]

-

Stir the mixture for a few minutes until effervescence subsides.[5]

-

Leave the solution to stand at room temperature.[5]

-

Light blue crystals will form, which can be collected for analysis.[5]

-

Isolate the crystals by filtration, wash with a small amount of cold water, and air dry.

Synthesis of [CuCl₂(HL)₂] (3a) (HL = glycinamide)

-

Prepare a solution of copper(II) chloride dihydrate (0.17 g, 1 mmol) in 10 mL of water.

-

In a separate container, dissolve glycinamide hydrochloride (0.22 g, 2.0 mmol) and sodium bicarbonate (0.15 g, 1.8 mmol) in 10 mL of water.

-

Slowly add the copper(II) chloride solution to the glycinamide solution with stirring.

-

A precipitate will form. Continue stirring for 1-2 hours to ensure complete reaction.

-

Collect the precipitate by filtration, wash with water and then a small amount of ethanol, and dry under vacuum.

Structural and Spectroscopic Data

The coordination of glycinamide to transition metal centers results in distinct structural and spectroscopic features. The data presented below is for representative cobalt(II), nickel(II), and copper(II) complexes.

Crystal Structure and Bond Parameters

The crystal structures of these complexes reveal a distorted octahedral geometry around the metal center, with glycinamide acting as a bidentate ligand.

Table 1: Selected Bond Lengths (Å) and Angles (°) for Glycinamide Complexes [5]

| Parameter | [Co(H₂O)₂(HL)₂]Cl₂ | [Ni(H₂O)₂(HL)₂]Cl₂ | [CuCl₂(HL)₂] |

| M-O(amide) | 2.075(1) | 2.043(1) | 1.987(2) |

| M-N(amine) | 2.146(1) | 2.102(1) | 2.001(2) |

| M-O(H₂O) | 2.115(1) | 2.083(1) | N/A |

| M-Cl | N/A | N/A | 2.298(1) |

| O(amide)-M-N(amine) | 77.5(1) | 78.8(1) | 81.5(1) |

| N(amine)-M-N(amine) | 176.8(1) | 177.5(1) | 180.0 |

| O(amide)-M-O(amide) | 94.7(1) | 93.4(1) | 180.0 |

Spectroscopic Data

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are essential tools for characterizing these complexes. The coordination of glycinamide to the metal ion leads to characteristic shifts in the vibrational frequencies of the ligand and distinct electronic transitions.

Table 2: Key IR Absorption Bands (cm⁻¹) and UV-Vis Data (nm) [7][8][9][10]

| Complex | ν(N-H) | ν(C=O) (Amide I) | ν(M-N) | ν(M-O) | λ_max (nm) (d-d transitions) |

| [Co(H₂O)₂(HL)₂]²⁺ | ~3300-3100 | ~1662 | ~500-450 | ~450-400 | ~520 |

| [Ni(H₂O)₂(HL)₂]²⁺ | ~3300-3100 | ~1646 | ~500-450 | ~450-400 | ~380, ~620 |

| [CuCl₂(HL)₂] | ~3300-3100 | ~1650 | ~500-450 | ~450-400 | ~600-700 |

Note: Spectroscopic data can vary slightly depending on the specific counter-ions and crystal packing.

Applications in Drug Development: Antiproliferative Activity

Transition metal complexes, particularly those of copper, have shown significant promise as anticancer agents.[11][12] Their mechanism of action often involves the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptotic cell death in cancer cells.[4][5]

Proposed Mechanism of Action

Several studies on copper complexes suggest a multi-faceted approach to inducing cancer cell death. A common proposed pathway involves the intracellular generation of ROS, leading to mitochondrial dysfunction and the activation of apoptotic signaling cascades.[4][13] This can involve the modulation of key regulatory proteins and signaling pathways such as the JAK/STAT pathway.[4]

Caption: ROS-induced apoptosis by a copper complex.

Conclusion

2-Aminoacetamide is a highly effective ligand for the formation of stable complexes with transition metals. The resulting compounds exhibit well-defined coordination geometries and spectroscopic properties. The detailed synthetic protocols and quantitative data presented in this guide provide a solid foundation for researchers exploring this class of compounds. Furthermore, the emerging evidence of their antiproliferative activity, potentially mediated by ROS-induced apoptosis, highlights their promise in the field of drug development. Further investigation into the precise molecular targets and signaling pathways affected by these complexes will be crucial in realizing their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. New copper complexes inducing bimodal death through apoptosis and autophagy in A549 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Metal Complexes or Chelators with ROS Regulation Capacity: Promising Candidates for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cobalt, nickel and copper complexes with glycinamide: structural insights and magnetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quasar.physics.uvt.ro [quasar.physics.uvt.ro]

- 9. Fourier transform infrared spectrum, vibrational analysis and structural determinations of the trans-bis(glycine)nickel(II) complex by means of the RHF/6-311G and DFT:B3LYP/6-31G and 6-311G methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural and spectroscopic studies of nickel(II) complexes with a library of Bis(oxime)amine-containing ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of a Copper (II) Complex on The Induction of Apoptosis in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Copper Induces Oxidative Stress and Apoptosis in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Aminoacetamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Aminoacetamide hydrochloride. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental protocols.

Chemical Identity and Structure

2-Aminoacetamide hydrochloride, also known as Glycinamide hydrochloride, is the hydrochloride salt of glycinamide. It is a simple amino acid amide derivative that serves as a versatile building block in organic synthesis and has applications in biochemical research.

| Identifier | Value |

| IUPAC Name | 2-aminoacetamide;hydrochloride[1][2] |

| Synonyms | Glycinamide hydrochloride, Gly-NH2 HCl, Aminoacetamide hydrochloride[1] |

| CAS Number | 1668-10-6[1][2] |

| Molecular Formula | C₂H₇ClN₂O[2] |

| Molecular Weight | 110.54 g/mol [2] |

| Chemical Structure | |

|

| |

| Canonical SMILES | C(C(=O)N)N.Cl[1][2] |

| InChI Key | WKNMKGVLOWGGOU-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

A summary of the key physicochemical properties of 2-Aminoacetamide hydrochloride is presented below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 204 °C (decomposes) | [1] |

| Boiling Point | 281.3 °C at 760 mmHg | [1] |

| pKa (20 °C) | 8.20 | |

| Solubility | ||

| Water | Highly soluble | |

| DMSO | ≥ 25 mg/mL | |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2 mg/mL | |

| Density | 1.122 g/cm³ | [1] |

Chemical Reactivity and Stability

2-Aminoacetamide hydrochloride is a stable crystalline solid under standard conditions.[1] As an amino acid hydrochloride, it exhibits reactivity characteristic of both the amino and amide functional groups, as well as the hydrochloride salt.

-

Reaction with Bases: The amino group can be deprotonated by strong bases to yield the free base, glycinamide.

-

Reaction with Acids: The compound is stable in acidic conditions due to the protonated amino group.

-

Reaction with Oxidizing Agents: As with other amino acid derivatives, it can be oxidized by strong oxidizing agents. The specific products of such reactions depend on the oxidant and reaction conditions.

-

Thermal Decomposition: Upon heating to its melting point, 2-Aminoacetamide hydrochloride decomposes.[1] While specific decomposition products for the hydrochloride salt are not extensively documented, thermal decomposition of the parent amino acid, glycine, primarily yields water and ammonia, with the formation of peptide bonds in the solid residue.[3][4]

It is incompatible with strong oxidizing agents.[5]

Biological Activity and Signaling Pathway

2-Aminoacetamide hydrochloride has been shown to act synergistically with Bone Morphogenetic Protein 2 (BMP2) to promote osteoblast differentiation.[6] This effect is mediated through the upregulation of key osteogenic marker genes.[6] BMP2 signaling is crucial for bone formation and involves both Smad-dependent and Smad-independent (e.g., mTORC1) pathways.[7]

Experimental Protocols

Synthesis of 2-Aminoacetamide Hydrochloride

This protocol is adapted from patented synthesis methods.[2][8][9]

Materials:

-

Chloroacetyl chloride

-

Ammonia/methanol solution (e.g., 10%)

-

Ethanol (e.g., 80%)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus (e.g., Buchner funnel)

Procedure:

-

Prepare a solution of ammonia in methanol (e.g., 10%).

-

Cool the ammonia/methanol solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add chloroacetyl chloride to the cooled ammonia/methanol solution. The molar ratio of ammonia to chloroacetyl chloride should be approximately 3:1 to 4:1.

-

Maintain the reaction temperature between 0-5 °C during the addition.

-

After the addition is complete, continue stirring at this temperature for approximately 30 minutes.

-

Collect the resulting precipitate, which is the crude 2-Aminoacetamide hydrochloride, by suction filtration.

-

Recrystallize the crude product from a suitable solvent, such as 80% ethanol, to obtain the purified product.

-

Dry the purified crystals under vacuum.

Determination of Melting Point (Capillary Method)

This is a standard procedure for determining the melting point of a crystalline solid.[3][10][11][12]

Materials:

-

2-Aminoacetamide hydrochloride, finely powdered

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the 2-Aminoacetamide hydrochloride sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

-

Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rapid rate to approximately 20 °C below the expected melting point (204 °C).

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the sample.

Determination of Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method.[13][14]

Materials:

-

2-Aminoacetamide hydrochloride

-

Selected solvent (e.g., water, ethanol)

-

Vials with tight-fitting caps

-

Orbital shaker or magnetic stirrer

-

Analytical balance

-

Filtration device (e.g., 0.22 µm syringe filter)

-

Method for quantifying the dissolved solute (e.g., UV-Vis spectrophotometry, HPLC)

Procedure:

-

Add an excess amount of 2-Aminoacetamide hydrochloride to a known volume of the solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial and place it on a shaker or stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved particles.

-

Quantify the concentration of 2-Aminoacetamide hydrochloride in the filtrate using a pre-validated analytical method. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

Sample Preparation for NMR Spectroscopy

This protocol is for preparing a solution of 2-Aminoacetamide hydrochloride for Nuclear Magnetic Resonance (NMR) analysis.[15][16][17][18][19]

Materials:

-

2-Aminoacetamide hydrochloride (1-5 mg for ¹H NMR)

-

Deuterated solvent (e.g., D₂O, DMSO-d₆) (0.6-0.7 mL)

-

NMR tube (5 mm)

-

Vortex mixer or sonicator

Procedure:

-

Accurately weigh the desired amount of 2-Aminoacetamide hydrochloride.

-

Transfer the solid to a clean, dry vial.

-

Add the appropriate volume of the deuterated solvent to the vial.

-

Gently vortex or sonicate the mixture until the solid is completely dissolved.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

The final volume in the NMR tube should be sufficient to cover the detection region of the NMR probe (typically a height of 4-5 cm).

-

Cap the NMR tube and wipe the outside with a lint-free tissue before placing it in the spectrometer.

Sample Preparation for FT-IR Spectroscopy (KBr Pellet Method)

This is a common method for preparing solid samples for Fourier-Transform Infrared (FT-IR) spectroscopy.[1][2][6][8][9]

Materials:

-

2-Aminoacetamide hydrochloride (1-2 mg)

-

Potassium bromide (KBr), IR grade (100-200 mg)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Gently grind the KBr in an agate mortar and pestle to a fine powder. It is crucial that the KBr is completely dry; it can be dried in an oven prior to use.

-

Add the 2-Aminoacetamide hydrochloride to the KBr in the mortar (a sample-to-KBr ratio of approximately 1:100 is recommended).

-

Thoroughly mix and grind the two substances together until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to the pellet die of a hydraulic press.

-

Apply pressure to the die according to the manufacturer's instructions to form a thin, transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. aksci.com [aksci.com]

- 6. jascoinc.com [jascoinc.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. rockymountainlabs.com [rockymountainlabs.com]

- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 11. chm.uri.edu [chm.uri.edu]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. benchchem.com [benchchem.com]

- 15. organomation.com [organomation.com]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. sites.bu.edu [sites.bu.edu]

- 18. How to make an NMR sample [chem.ch.huji.ac.il]

- 19. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

The Reaction of 2-Aminoacetamide with Carbonyl Compounds: A Mechanistic Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between 2-aminoacetamide and carbonyl compounds represents a fundamental transformation in organic synthesis, providing access to a diverse range of nitrogen-containing heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This technical guide provides an in-depth exploration of the core reaction mechanisms, supported by available data and detailed experimental protocols. The primary focus will be on the well-established condensation with 1,2-dicarbonyl compounds to yield 2(1H)-pyrazinones, with further discussion on the expected reactions with monofunctional aldehydes and ketones.

Core Reaction Mechanisms

The reactivity of 2-aminoacetamide with carbonyl compounds is dictated by the nucleophilicity of its two nitrogen atoms: the primary amine (-NH2) and the amide (-CONH2). The primary amine is the more nucleophilic of the two and will typically initiate the reaction with the electrophilic carbonyl carbon. The subsequent reaction pathway depends on the nature of the carbonyl compound.

Reaction with 1,2-Dicarbonyl Compounds: Formation of 2(1H)-Pyrazinones

The most well-documented reaction of 2-aminoacetamide with carbonyl compounds is its condensation with 1,2-dicarbonyls (e.g., glyoxal, diacetyl) to form 2(1H)-pyrazinones. This reaction, first described by R. G. Jones and later refined by Karmas and Spoerri, is a cornerstone of pyrazinone synthesis.[1]

The mechanism proceeds through a series of condensation and cyclization steps:

-

Initial Nucleophilic Attack: The primary amine of 2-aminoacetamide attacks one of the carbonyl groups of the 1,2-dicarbonyl compound to form a hemiaminal intermediate.

-

Dehydration to Imine: The hemiaminal readily dehydrates to form an imine (Schiff base).

-

Intramolecular Cyclization: The amide nitrogen then acts as an intramolecular nucleophile, attacking the second carbonyl group. This cyclization step forms a five-membered ring intermediate.

-

Second Dehydration: A final dehydration step leads to the formation of the stable, aromatic 2(1H)-pyrazinone ring.

Reaction with Monofunctional Aldehydes and Ketones

The reaction of 2-aminoacetamide with simple aldehydes and ketones is less specifically documented in the literature but is expected to follow the general principles of amine-carbonyl chemistry. The initial reaction is the formation of an imine or enamine.

With aldehydes , the primary amine of 2-aminoacetamide will react to form an N-substituted imine. The initial product is likely to be an N-hydroxymethyl adduct, which can then dehydrate.[2][3]

With ketones , the reaction can also lead to an imine, though the equilibrium often favors the reactants more than with aldehydes. Tautomerization of the imine can lead to the formation of an enamine.

Further reactions, such as cyclization or polymerization, may occur depending on the reaction conditions and the structure of the carbonyl compound. For instance, with formaldehyde, the formation of N-hydroxymethyl derivatives is a key first step.[2]

Quantitative Data

| Carbonyl Compound | Product Type | Yield | Conditions | Reference |

| Glyoxal (1,2-ethanedial) | 2(1H)-Pyrazinone | Reported as a general synthetic method | Base-catalyzed condensation | [1] |

| Diacetyl (2,3-butanedione) | 5,6-Dimethyl-2(1H)-pyrazinone | Generally good | Base-catalyzed condensation | [1] |

| Benzaldehyde | N-Benzylidene-2-aminoacetamide (Imine) | Not specified | Acid or base catalysis | Inferred from general principles |

| Acetone | N-(propan-2-ylidene)-2-aminoacetamide (Imine) | Not specified | Typically requires removal of water | Inferred from general principles |

| Formaldehyde | N-Hydroxymethyl-2-aminoacetamide | Not specified | Base-catalyzed | [2] |

Note: The lack of extensive quantitative data highlights an area for future research to fully characterize the scope and limitations of these reactions.

Experimental Protocols

The following are generalized experimental protocols based on the available literature for the synthesis of 2(1H)-pyrazinones and the expected reaction with a simple aldehyde.

Protocol 1: Synthesis of 2(1H)-Pyrazinone from 2-Aminoacetamide and Glyoxal

This protocol is based on the general method described by Jones and Karmas and Spoerri.[1]

Materials:

-

2-Aminoacetamide hydrochloride

-

Glyoxal (40% aqueous solution)

-

Sodium hydroxide or potassium hydroxide

-

Ethanol

-

Water

Procedure:

-

Dissolve 2-aminoacetamide hydrochloride in a minimal amount of water.

-

Neutralize the solution with an equimolar amount of aqueous sodium hydroxide.

-

In a separate flask, dilute the glyoxal solution with ethanol.

-

Slowly add the 2-aminoacetamide solution to the glyoxal solution with stirring.

-

Add a catalytic amount of base (e.g., a few pellets of NaOH or KOH).

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: General Procedure for the Reaction of 2-Aminoacetamide with an Aldehyde

This is a generalized protocol for the formation of an imine.

Materials:

-

2-Aminoacetamide

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

(Optional) Acid or base catalyst (e.g., p-toluenesulfonic acid or triethylamine)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus (if using toluene) and a condenser, add 2-aminoacetamide and the anhydrous solvent.

-

Add an equimolar amount of the aldehyde.

-

(Optional) Add a catalytic amount of an acid or base.

-

Heat the mixture to reflux. If using a Dean-Stark trap, monitor the collection of water.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Conclusion

The reaction of 2-aminoacetamide with carbonyl compounds is a versatile and powerful tool for the synthesis of nitrogen-containing heterocycles. The condensation with 1,2-dicarbonyls to form 2(1H)-pyrazinones is a well-established and reliable transformation. While the reactions with monofunctional aldehydes and ketones are less explored in the specific context of 2-aminoacetamide, they are expected to proceed through standard imine and enamine formation pathways. This guide provides a foundational understanding of these reaction mechanisms and practical experimental guidance. Further research is warranted to expand the quantitative understanding of these reactions with a broader array of carbonyl substrates, which will undoubtedly enhance their utility in the fields of medicinal chemistry and drug discovery.

References

The Expanding Therapeutic Potential of 2-Aminoacetamide Derivatives in Biochemical Research: A Technical Guide

An in-depth exploration of the synthesis, applications, and mechanisms of 2-aminoacetamide derivatives for researchers, scientists, and drug development professionals.

The versatile 2-aminoacetamide scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of a diverse array of derivatives with significant potential in various fields of biochemical research. These compounds have demonstrated a remarkable range of biological activities, from targeting enzymes implicated in neurodegenerative diseases and cancer to modulating signaling pathways involved in bone regeneration. This technical guide provides a comprehensive overview of the novel applications of 2-aminoacetamide derivatives, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows to facilitate further research and drug discovery efforts.

Anticonvulsant Activity: Modulating Neuronal Excitability

2-Aminoacetamide derivatives have shown considerable promise as anticonvulsant agents. Their mechanism of action is often attributed to the modulation of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons. By blocking these channels, these derivatives can reduce excessive neuronal firing characteristic of epileptic seizures.

Quantitative Data: Anticonvulsant Efficacy

The anticonvulsant activity of 2-aminoacetamide derivatives is typically evaluated in animal models using tests such as the maximal electroshock (MES) test, which assesses the ability of a compound to prevent the spread of seizures. The efficacy is often reported as the median effective dose (ED50), the dose required to produce a therapeutic effect in 50% of the population.

| Compound ID | Animal Model | Test | ED50 (mg/kg) | Reference |

| Compound 40 | Mouse | MES | > 10, < 100 | [1] |

| Compound 47 | Mouse | MES | > 10, < 100 | [1] |

| Compound 59 | Mouse | MES | > 10, < 100 | [1] |

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical assay to screen for potential anticonvulsant drugs.

Materials:

-

Male ICR mice (20-25 g)

-

Corneal electrodes

-

A stimulator delivering a 60 Hz alternating current (50 mA) for 0.2 seconds

-

Test compounds (2-aminoacetamide derivatives) dissolved in a suitable vehicle (e.g., 0.5% methylcellulose)

-